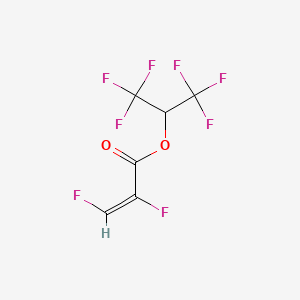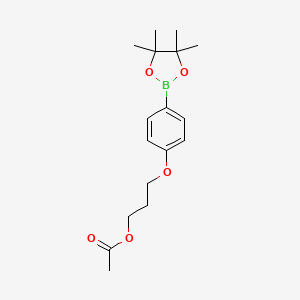
Hexafluoroisopropyl 2,3-difluoroacrylate; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluoroisopropyl 2,3-difluoroacrylate (HFP-DFA) is a fluorinated monomer with a wide range of applications in both research and industry. HFP-DFA has been used in a variety of fields, including polymer synthesis, drug delivery, and biomedical engineering. This versatile monomer is composed of two fluorinated carbons, two fluorinated hydrogens, and a difluoroacrylate group. The unique structure of HFP-DFA makes it an ideal building block for a range of materials.
Wirkmechanismus
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is an acrylate monomer, which means that it is capable of forming covalent bonds with other molecules. This allows it to be used in the synthesis of polymers and other materials. When Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is exposed to light or heat, it undergoes a radical polymerization reaction, which results in the formation of a polymer network. This polymer network is what gives materials made with Hexafluoroisopropyl 2,3-difluoroacrylate; 97% their unique properties.
Biochemical and Physiological Effects
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has been studied for its potential biochemical and physiological effects. Studies have shown that Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is non-toxic and does not induce any significant changes in the body. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been shown to be non-irritating and non-sensitizing, making it suitable for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is an attractive monomer for use in lab experiments due to its low cost and availability. It is also easy to handle and can be stored at room temperature. However, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is a highly reactive monomer, and precautions must be taken to ensure that it is handled safely. Additionally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% is sensitive to light and heat, and must be stored in a dark environment.
Zukünftige Richtungen
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has a wide range of potential applications in both research and industry. In the future, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used in the synthesis of new materials, such as biodegradable polymers and drug delivery systems. Additionally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used to create new fluorescent molecules for imaging and microscopy applications. Finally, Hexafluoroisopropyl 2,3-difluoroacrylate; 97% could be used in the synthesis of new biomaterials for tissue engineering and regenerative medicine.
Synthesemethoden
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% can be synthesized using a variety of methods. The most common method is the reaction of hexafluoropropene with difluoroacetic acid. This reaction results in a mixture of hexafluoroisopropyl 2,3-difluoroacrylate and hexafluoroisopropyl 2,3-difluoropropionate. The mixture can then be purified by distillation. Other methods for synthesizing Hexafluoroisopropyl 2,3-difluoroacrylate; 97% include the reaction of hexafluoropropene with trifluoroacetic acid or the reaction of hexafluoropropene with 2,3-difluoropropionic anhydride.
Wissenschaftliche Forschungsanwendungen
Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, as well as for the synthesis of drug delivery systems. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been used in the synthesis of biomaterials, such as hydrogels and scaffolds, which are used in tissue engineering and regenerative medicine. Hexafluoroisopropyl 2,3-difluoroacrylate; 97% has also been used in the synthesis of fluorescent molecules, which are used in fluorescence imaging and microscopy.
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl (E)-2,3-difluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F8O2/c7-1-2(8)3(15)16-4(5(9,10)11)6(12,13)14/h1,4H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCHYSFUCUDGY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\C(=O)OC(C(F)(F)F)C(F)(F)F)/F)\F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)






![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)

